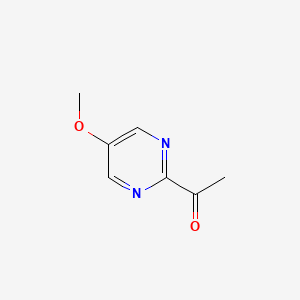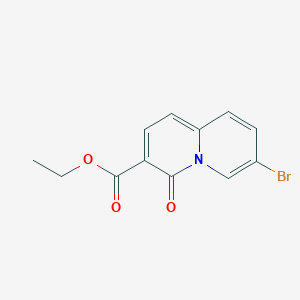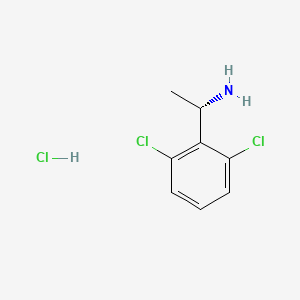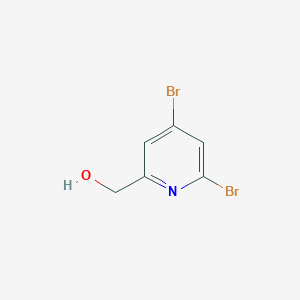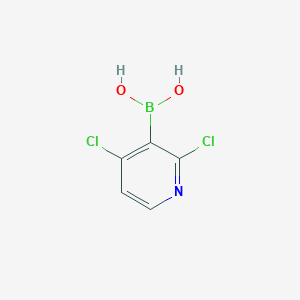
4-(2-Methoxyethoxy)cyclohexanol
Descripción general
Descripción
4-(2-Methoxyethoxy)cyclohexanol is a chemical compound with the molecular formula C9H18O3 and a molecular weight of 174.24 . It is typically a white to yellow sticky liquid or powder or crystals .
Molecular Structure Analysis
The InChI code for 4-(2-Methoxyethoxy)cyclohexanol is1S/C9H18O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-10H,2-7H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-(2-Methoxyethoxy)cyclohexanol is a solid at room temperature . It is stored in a sealed container in a dry room . .Aplicaciones Científicas De Investigación
Biomass Conversion and Polymer Building Blocks
- Biomass Conversion to Cyclohexanols: Research has shown that lignin-derived phenols can be converted into cyclohexanols, a process that can be catalyzed by metal-solid base bifunctional catalysts like Ru/ZrO2–La(OH)3. This conversion has a significant yield and can produce alkyl cyclohexanols from alkyl phenols with methoxy groups (Xu et al., 2016).
- Conversion into Polymer Building Blocks: Another research demonstrates the conversion of lignin into novel polymer building blocks. This process includes several steps, such as the conversion of 4-alkylguaiacols into 4-alkylcyclohexanols, followed by dehydrogenation to form cyclohexanones and eventually producing caprolactones. Nickel catalysts have shown to be effective in this process (Schutyser et al., 2015).
Catalyst Development and Optimization
- Catalyst Development for Hydrogenation Reactions: Research has focused on developing catalysts for the efficient and selective hydrogenation of phenols to cyclohexanols. For example, cobalt oxide nanoparticles supported on porous carbon have shown high yield and selectivity in hydrogenating phenol to cyclohexanol (Wei et al., 2018).
- Catalyst Efficiency in Deoxygenation Processes: Another study explores the use of platinum catalysts for the deoxygenation of 2-methoxycyclohexanone to phenol, cyclohexanone, and cyclohexanol. This demonstrates the potential of these catalysts in removing methoxy groups efficiently (Miyagawa et al., 2019).
Other Chemical Syntheses
- Synthesis of Chemical Intermediates: Research has been conducted on synthesizing 2-(4-tert-butyl-phenoxy) cyclohexanol as an intermediate in the production of acaricide propargite (Cheng-xiang, 2010).
- Production of Cyclohexenone Derivatives: A study reported the isolation of three cyclohexenone derivatives from an endophytic fungus, which showed antimicrobial and phytotoxic activities (Shiono et al., 2005).
Safety and Hazards
4-(2-Methoxyethoxy)cyclohexanol is classified as a warning hazard according to the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(2-methoxyethoxy)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-11-6-7-12-9-4-2-8(10)3-5-9/h8-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXBQBMCXJGCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyethoxy)cyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



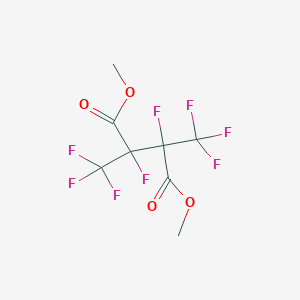
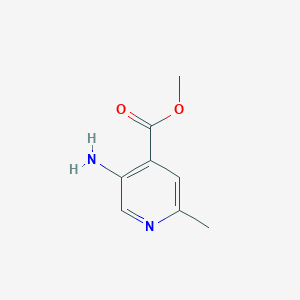

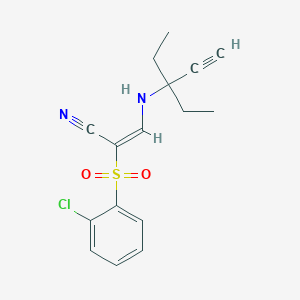

aminophenylboronic acid](/img/structure/B6324571.png)
